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This guide provides an objective comparison of the preclinical performance of HMPL-415, a
novel SHP2 inhibitor, with other selective allosteric SHP2 inhibitors, TNO155 and RMC-4630.
The following sections detail the mechanism of action, comparative efficacy, and selectivity
based on available experimental data.

Mechanism of Action of SHP2 Inhibitors

Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is a non-receptor
protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the
RAS/ERK, PI3K/AKT, and JAK/STAT pathways.[1][2] Dysregulation of SHP2 activity is
implicated in various developmental diseases and cancers.[2][3] HMPL-415, TNO155, and
RMC-4630 are allosteric inhibitors that bind to a tunnel-like region formed between the N-
terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains, stabilizing
SHP2 in an auto-inhibited conformation.[4] This prevents the phosphatase from becoming
activated and subsequently modulating downstream signaling pathways that are critical for cell
growth and proliferation.[5][6]

Comparative Efficacy and Potency

Preclinical data demonstrates that HMPL-415 is a highly potent inhibitor of SHP2. In
biochemical and cellular assays, HMPL-415 has shown greater potency compared to the first-
generation SHP2 inhibitor, TNO155.[7]
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Biochemical .
Cellular p-ERK Cell Lines
Compound Target IC50 (Full- o
Inhibition IC50 Tested
Length SHP2)
NCI-H358
(KRAS G12C),
NCI-H508 (BRAF
HMPL-415 SHP2 0.4 nM[7] 1-3 nM[7]
G596R), NCI-
H1838 (NF1
N184fs)[7]
~5-fold less >20-fold less Not specified in
TNO155 SHP2 potent than potent than direct
HMPL-415[7] HMPL-415[7] comparison
Not directly Not directly Not directly
RMC-4630 SHP2
compared compared compared

Table 1. Comparative in vitro potency of HMPL-415 and TNO155.[7]

In vivo studies using human xenograft models with alterations in the RAS/MAPK pathway,

HMPL-415 demonstrated dose-dependent tumor growth inhibition and was well-tolerated.

Notably, tumor regression was observed in most models at a continuous daily dose of 3 mg/kg,

suggesting superior anti-tumor activity compared to TNO155 at 30 mg/kg/day.[7]

Selectivity Profile

A critical aspect of a targeted inhibitor's utility is its specificity. HMPL-415 has been profiled for

its selectivity against a broad range of other enzymes.

Compound Kinase/Phosphatase Panel Results
413 kinases and 21 _ .
HMPL-415 Highly selective for SHP2[7]
phosphatases[7]
TNO155 Not specified Allosteric inhibitor[8]
RMC-4630 Not specified Selective inhibitor[9]
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Table 2: Selectivity profile of HMPL-415.

HMPL-415's high selectivity, as demonstrated by its profiling against a large panel of kinases
and phosphatases, suggests a lower potential for off-target effects, a desirable characteristic
for a therapeutic candidate.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of SHP2
inhibitor specificity.

Biochemical SHP2 Enzymatic Assay (DiFMUP-based)

This assay quantifies the enzymatic activity of SHP2 by measuring the fluorescence of a
product generated from a pseudosubstrate.

Materials:
e Full-length recombinant human SHP2 protein
o DIFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)

o Assay Buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NacCl, 75 mM KCI, 1 mM EDTA, 5 mM
DTT, and 0.05% P-20)

e SHP2 inhibitor compounds (HMPL-415, TNO155, etc.)

o 384-well black microplates

Fluorescence plate reader

Procedure:

» Prepare serial dilutions of the inhibitor compounds in DMSO.
e Add the SHP2 enzyme to the wells of the microplate.

e Add the diluted inhibitor compounds to the respective wells and incubate for a defined period
(e.g., 60 minutes) at room temperature to allow for compound binding.
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« Initiate the enzymatic reaction by adding the DIFMUP substrate.

o Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g.,
360 nm excitation and 460 nm emission) over time.

» Calculate the rate of the reaction and determine the IC50 values by plotting the percent
inhibition against the logarithm of the inhibitor concentration.

Cellular p-ERK Inhibition Assay (Western Blot)

This assay assesses the ability of an inhibitor to block the downstream signaling of SHP2 in a
cellular context by measuring the phosphorylation of ERK.

Materials:

o Cancer cell lines with known RAS/MAPK pathway alterations (e.g., NCI-H358, NCI-H508,
NCI-H1838)

e Cell culture medium and supplements

e SHP2 inhibitor compounds

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

e Primary antibodies against phospho-ERK (p-ERK) and total ERK

e Secondary antibody conjugated to HRP

e Chemiluminescent substrate

o Western blot imaging system

Procedure:

o Seed the cells in multi-well plates and allow them to adhere overnight.

o Treat the cells with serial dilutions of the SHP2 inhibitor for a specified time (e.g., 2 hours).

e Lyse the cells and collect the protein lysates.
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» Determine the protein concentration of each lysate.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

e Block the membrane and incubate with the primary antibodies for p-ERK and total ERK.
 Incubate with the HRP-conjugated secondary antibody.

e Add the chemiluminescent substrate and capture the signal using an imaging system.

e Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

o Determine the IC50 values by plotting the percent inhibition of p-ERK phosphorylation
against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify target engagement in intact cells. It is based on the
principle that a protein's thermal stability increases upon ligand binding.

Materials:

Cells expressing the target protein (SHP2)
e SHP2 inhibitor compounds

e Phosphate-buffered saline (PBS)

e Lysis buffer with protease inhibitors

e PCR tubes or 96-well PCR plates

e Thermal cycler

o Western blot or ELISA reagents
Procedure:

o Treat cells with the inhibitor compound or vehicle control for a specific duration.
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e Harvest and wash the cells.
e Resuspend the cells in PBS and aliquot into PCR tubes.

o Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.qg.,
3 minutes).

o Lyse the cells by freeze-thaw cycles or with a lysis buffer.
o Separate the soluble fraction from the precipitated protein by centrifugation.
e Analyze the amount of soluble target protein in the supernatant by Western blot or ELISA.

» Plot the amount of soluble protein against the temperature to generate melting curves. A shift
in the melting curve to a higher temperature in the presence of the inhibitor indicates target
engagement.

Visualizations
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Cell Membrane Mechanism of HMPL-415
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Caption: SHP2 Signaling Pathway and HMPL-415 Mechanism of Action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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